molecular formula C12H12ClNO B8385889 1-Amino-5-(2-chlorophenyl)cyclohexen-3-one

1-Amino-5-(2-chlorophenyl)cyclohexen-3-one

Cat. No. B8385889
M. Wt: 221.68 g/mol
InChI Key: FSLVCOGYDAMUCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Amino-5-(2-chlorophenyl)cyclohexen-3-one is a useful research compound. Its molecular formula is C12H12ClNO and its molecular weight is 221.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Amino-5-(2-chlorophenyl)cyclohexen-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Amino-5-(2-chlorophenyl)cyclohexen-3-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-Amino-5-(2-chlorophenyl)cyclohexen-3-one

Molecular Formula

C12H12ClNO

Molecular Weight

221.68 g/mol

IUPAC Name

3-amino-5-(2-chlorophenyl)cyclohex-2-en-1-one

InChI

InChI=1S/C12H12ClNO/c13-12-4-2-1-3-11(12)8-5-9(14)7-10(15)6-8/h1-4,7-8H,5-6,14H2

InChI Key

FSLVCOGYDAMUCY-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(=O)C=C1N)C2=CC=CC=C2Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 5-(2-chlorophenyl)cyclohexane-1,3-dione (2.5 g) and ammonium acetate (2.6 g) in ethanol (50 ml) was heated under reflux for 12 hours. The solvent was distilled off under reduced pressure, and aqueous sodium hydrogen carbonate was added and the mixture was extracted with ethyl acetate. The organic layer was washed with water and saturated brine, and dried over magnesium sulfate. The solvent was distilled off under reduced pressure, and the resultant crystal was recrystallized from ethyl acetate-hexane to obtain 1-amino-5-(2-chlorophenyl)cyclohexen-3-one (2.2 g) as a pale yellow crystal.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.